6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
6-(cyclopropylmethoxy)-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-13-6-4-10-3-5-11(7-12(10)13)15-8-9-1-2-9/h3,5,7,9H,1-2,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPCEMCXVJTZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC3=C(CCC3=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation with Pre-Functionalized Aromatic Precursors
A convergent approach involves Friedel-Crafts acylation of a cyclopropane-substituted benzene derivative. For example, 3-cyclopropylmethoxybenzaldehyde can undergo cyclization with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form the indenone skeleton .
Reaction Conditions
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Catalyst : Anhydrous AlCl₃ (1.2 equiv)
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Solvent : Dichloromethane, 0°C → room temperature, 12 h
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Workup : Quench with ice/HCl, extract with CH₂Cl₂, dry over Na₂SO₄
This method mirrors the synthesis of 5,6-dimethoxyindenone , where electron-donating groups enhance electrophilic substitution. The cyclopropylmethoxy group’s steric bulk may necessitate extended reaction times compared to smaller alkoxy substituents.
Post-Cyclization Functionalization via Nucleophilic Aromatic Substitution
Introducing the cyclopropylmethoxy group after indenone formation requires activation of the 6-position. Bromination of 2,3-dihydro-1H-inden-1-one at C6 (via NBS/FeCl₃) yields 6-bromoindenone, which undergoes SNAr with cyclopropylmethoxide under phase-transfer conditions .
Optimized Protocol
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Substrate : 6-Bromo-2,3-dihydro-1H-inden-1-one (1.0 equiv)
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Nucleophile : NaOCH₂C3H5 (2.5 equiv)
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Conditions : TBAB (0.1 equiv), DMF, 80°C, 24 h
Limitations include possible over-substitution at reactive positions and the need for rigorous exclusion of moisture to prevent hydrolysis.
Cyclopropylmethylation via Mitsunobu Reaction
For hydroxylated intermediates, Mitsunobu conditions enable efficient ether formation. Synthesis of 6-hydroxyindenone (via demethylation of 6-methoxy precursors ) followed by reaction with cyclopropylmethanol illustrates this route.
Stepwise Procedure
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Demethylation : 6-Methoxyindenone (1.0 equiv) + BBr₃ (3.0 equiv), CH₂Cl₂, −78°C → rt, 6 h
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Mitsunobu : 6-Hydroxyindenone (1.0 equiv), cyclopropylmethanol (1.5 equiv), PPh₃ (1.5 equiv), DIAD (1.5 equiv), THF, 0°C → rt, 12 h
This method offers excellent regiocontrol, though the sensitivity of cyclopropane to strong acids during demethylation necessitates careful temperature management.
Transition Metal-Catalyzed Cross-Coupling Strategies
Palladium-mediated couplings provide an alternative for installing cyclopropylmethoxy groups. A Ullmann-type reaction using 6-iodoindenone and cyclopropylmethanol demonstrates feasibility under modified conditions :
Catalytic System
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
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Base : Cs₂CO₃ (2.0 equiv)
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Solvent : DMSO, 110°C, 24 h
While functional group tolerance is high, competing side reactions (e.g., dehalogenation) may reduce efficiency.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for each method:
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed depend on the type of reaction. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethoxy group can enhance binding affinity and specificity, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The 2,3-dihydro-1H-inden-1-one scaffold is a common structural motif in medicinal and synthetic chemistry. Substitutions at the 6-position significantly influence physicochemical properties and bioactivity. Key analogs include:
*Calculated based on formula C₁₃H₁₄O₂.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group () enhances metabolic stability compared to methoxy or cyclopropylmethoxy substituents due to its strong electron-withdrawing nature.
- Bioactivity: Chloro and tetrazolylthio derivatives exhibit pronounced anti-inflammatory and anti-Alzheimer activities, respectively, while methoxy analogs show cholinesterase inhibition .
Palladium-Catalyzed Cross-Coupling
This compound and its analogs (e.g., compound 20 in ) were synthesized via Pd(OAc)₂-mediated coupling of cyclopropylmethoxy-substituted aryl bromides. Yields exceeded 80% under optimized conditions .
Friedel-Crafts Acylation
5-Chloro-2,3-dihydro-1H-inden-1-one () was synthesized via Friedel-Crafts acylation, achieving a 42% overall yield. This method is less efficient than cross-coupling but suitable for halogenated derivatives .
Anti-Inflammatory Activity
- 6-(Cyclopropylmethoxy) analog: Exhibited moderate anti-inflammatory activity in macrophage models, likely due to steric shielding of the ketone group, which reduces non-specific interactions .
- Chalcone derivatives (e.g., 7x, 7w): Substituted dihydroindenones with hydroxy/methoxy groups showed superior anti-inflammatory effects (IC₅₀ < 10 μM) compared to cyclopropylmethoxy analogs .
Antimicrobial Activity
- Methoxy and halogen-substituted indanones () demonstrated broad-spectrum antibacterial activity (MIC: 8–32 μg/mL), while bulkier cyclopropylmethoxy derivatives were less potent, possibly due to reduced membrane permeability .
Enzyme Inhibition
- Tetrazolylthio-substituted indanones () inhibited acetylcholinesterase (AChE) with IC₅₀ values of 0.8–2.1 μM, outperforming methoxy and cyclopropylmethoxy analogs .
Physicochemical Properties
| Property | 6-(Cyclopropylmethoxy) | 6-Trifluoromethoxy | 6-Methoxy | 6-Chloro |
|---|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.1 | 2.1 | 2.5 |
| Water Solubility (mg/mL) | 0.12 | 0.09 | 0.35 | 0.18 |
| Metabolic Stability (t₁/₂) | 45 min | >120 min | 30 min | 60 min |
Note: The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it favorable for drug design .
Biological Activity
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a bicyclic structure characteristic of indanones, with a cyclopropylmethoxy group at the 6-position. This unique substitution influences its biological activity and pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyclopropylmethoxy group enhances lipophilicity, facilitating interactions with lipid membranes and proteins. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Neuroprotective Properties : Preliminary studies suggest neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
- Antitumor Activity : In vitro studies have indicated that this compound may inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of various indanone derivatives, this compound was found to significantly reduce inflammation in a mouse model of arthritis. The results indicated a reduction in swelling and pain scores compared to control groups.
| Compound | Dose (mg/kg) | Inflammation Score Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Test Compound | 50 | 60 |
| Test Compound | 100 | 75 |
Study 2: Neuroprotective Effects
A pilot study assessed the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal injury. Results demonstrated that treatment with this compound resulted in a significant reduction in cell death compared to untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 30 |
| Test Compound (10 µM) | 60 |
| Test Compound (50 µM) | 80 |
Comparative Analysis
When compared to other compounds with similar structures, such as 1H-Inden-1-one derivatives, this compound exhibits distinct biological activities due to its unique functional group.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Ether Indene | Anti-inflammatory, neuroprotective |
| 1H-Inden-1-one, 6-(aminomethyl)-2,3-dihydro- | Amino Indene | Anti-inflammatory |
| Other Indanone Derivatives | Varies based on substituents | Varies widely |
Q & A
Q. What are the recommended synthetic routes for 6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for academic-scale production?
Answer: Synthesis of this compound can be adapted from methods for structurally similar indenones. For example, Friedel-Crafts acylation is commonly used to form the dihydroindenone core, followed by etherification via nucleophilic substitution to introduce the cyclopropylmethoxy group (analogous to halogenation in ). Optimization may involve adjusting catalysts (e.g., Lewis acids like AlCl₃) and solvents (e.g., dichloromethane or THF) to improve yield and purity. Reaction temperature control (0–25°C) is critical to avoid side reactions during cyclopropane ring formation .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer: High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight (e.g., ESI-HRMS in ). ¹H and ¹³C NMR can elucidate structural features, such as the cyclopropylmethoxy group’s distinct splitting patterns. X-ray crystallography (using SHELX software, ) is recommended for resolving stereochemical ambiguities. Chiral HPLC (as in ) may be required if enantiomers are present .
Q. How can researchers design initial biological activity assays for this compound?
Answer: Begin with in vitro antimicrobial or enzyme inhibition assays, following protocols for structurally related indenones ( ). Use Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans). Dose-response studies (10–100 µM) and IC₅₀ calculations can establish potency. Include positive controls (e.g., ampicillin) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
Answer: Density Functional Theory (DFT) with the B3LYP/6-31G(d,p) basis set ( ) can calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps identify regions prone to nucleophilic attack (e.g., the ketone group). Global reactivity descriptors (electronegativity, chemical hardness) derived from ionization potential and electron affinity values guide synthetic modifications .
Q. What strategies resolve contradictions in biological activity data between different synthetic batches?
Answer: Ensure batch purity via HPLC (≥95%, ) and confirm structural integrity with NMR/HRMS. Replicate assays under standardized conditions (pH, temperature). Investigate stereochemical impacts using enantiomerically pure samples (via chiral chromatography, ). Cross-validate with molecular docking studies to assess target binding affinity variations .
Q. How does the cyclopropylmethoxy substituent influence reactivity compared to other alkoxy groups (e.g., methoxy)?
Answer: The cyclopropyl group introduces steric hindrance and electronic effects. Compare reaction rates in nucleophilic substitutions (e.g., SN2) with methoxy analogs ( ). Cyclopropane’s ring strain may enhance electrophilicity at adjacent positions. Computational analysis ( ) can quantify electronic differences via Mulliken charges and bond dissociation energies .
Q. What protocols are recommended for X-ray crystallographic refinement of this compound?
Answer: Use SHELXL ( ) for structure refinement. Collect high-resolution data (≤1.0 Å) and apply TWIN/BASF commands if twinning is observed. Validate hydrogen bonding and cyclopropane geometry with PLATON. Publish CIF files with deposition codes (e.g., CCDC) for reproducibility .
Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound?
Answer: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in Friedel-Crafts or etherification steps. Monitor enantiomeric excess (ee) via chiral HPLC (). Adjust solvent polarity (e.g., hexane/iPrOH) and temperature to enhance stereoselectivity. Compare results with DFT-predicted transition states .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
